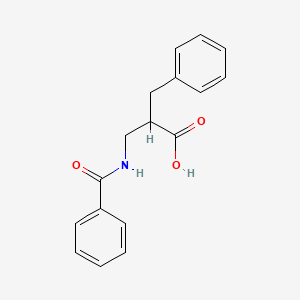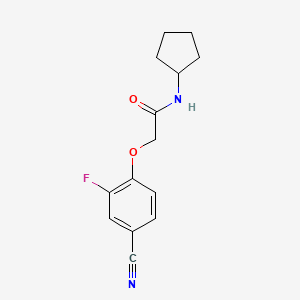![molecular formula C17H21N3O3 B7640446 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with arthritis, osteoarthritis, and other musculoskeletal disorders. Etoricoxib belongs to the class of drugs known as cyclooxygenase-2 (COX-2) inhibitors, which work by inhibiting the production of prostaglandins, the chemicals responsible for pain and inflammation.
作用机制
2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid works by selectively inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory disorders. It has also been shown to have a beneficial effect on joint damage and cartilage degradation in animal models of osteoarthritis.
实验室实验的优点和局限性
2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid is a potent and selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory disorders. However, it is important to note that this compound has some limitations in terms of its use in laboratory experiments. For example, it can be difficult to obtain pure samples of this compound for use in experiments, and its use may be restricted due to its potential toxicity and side effects.
未来方向
There are several potential future directions for research on 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid. One area of interest is the development of new and improved formulations of this compound that can enhance its therapeutic efficacy and reduce its potential toxicity and side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid involves the condensation of 1-ethyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzene-1-sulfonyl chloride, followed by the reduction of the resulting sulfonyl derivative with sodium borohydride. The resulting product is then esterified with 3-(4-methylphenyl)propanoic acid to yield this compound.
科学研究应用
2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory disorders, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been investigated for its potential use in the treatment of other conditions, such as acute pain, chronic low back pain, and gout.
属性
IUPAC Name |
2-[[(1-ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-20-11-15(10-19-20)16(21)18-9-14(17(22)23)8-13-6-4-12(2)5-7-13/h4-7,10-11,14H,3,8-9H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZUUFKVJLZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCC(CC2=CC=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)




![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)